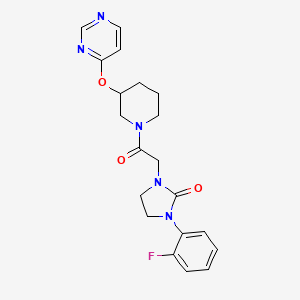

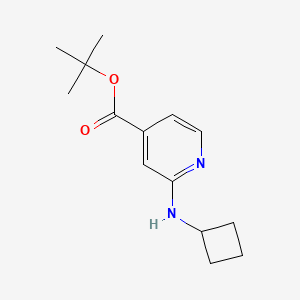

![molecular formula C14H11N3O3S2 B2720256 3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1795422-79-5](/img/structure/B2720256.png)

3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione, also known as BTZ043, is a chemical compound that has been discovered to have potential as a new drug for the treatment of tuberculosis (TB). TB is a bacterial infection that affects the lungs and can be deadly if left untreated. The current treatment options for TB are limited and often have side effects, making the discovery of new drugs crucial for the management of this disease.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Thiazole derivatives exhibit significant antimicrobial activity. In particular, compounds containing thiazole moieties have been explored for their effectiveness against various pathogens. For instance, sulfazole, a thiazole-based compound, demonstrates antimicrobial properties. Researchers have investigated the potential of these derivatives in combating bacterial and fungal infections .

Antiretroviral Activity

The compound “3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione” may also possess antiretroviral properties. Antiretroviral drugs are crucial in managing HIV infections, and thiazole-based molecules like ritonavir have been employed in this context .

Antifungal Effects

Thiazoles have shown promise as antifungal agents. Abafungin, a derivative, exhibits antifungal activity against various fungal species. Investigating the specific mechanisms of action and potential clinical applications is an ongoing area of research .

Anticancer Potential

Tiazofurin, another thiazole-containing compound, has been studied for its anticancer properties. Researchers explore its impact on cancer cell growth, apoptosis, and tumor suppression. Understanding the molecular pathways involved can lead to novel cancer therapies .

Antidiabetic Applications

Thiazolidine-2,4-dione derivatives, including our compound of interest, have been investigated for their antidiabetic effects. These molecules may influence glucose metabolism, insulin sensitivity, and related pathways. Further studies aim to harness their potential in managing diabetes .

Anti-Inflammatory and Antioxidant Activities

Thiazoles have been associated with anti-inflammatory and antioxidant effects. Compounds like meloxicam, which contain thiazole moieties, are used as anti-inflammatory drugs. Their ability to modulate oxidative stress and inflammation is an exciting avenue for research .

Hepatoprotective Properties

Exploring the hepatoprotective potential of thiazole derivatives is essential. These compounds may play a role in protecting liver cells from damage caused by toxins, infections, or metabolic disorders. Investigating their impact on liver function is crucial for drug development .

Structural Significance in Natural Products

Thiazole moieties are prominent features in various natural products, including vitamin B1 (thiamine) and penicillin. Understanding their role in these compounds provides insights into their biological significance and potential applications .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazolidin-2,4-dione (tzd) analogues, which share a similar structure, are known to improve insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .

Biochemical Pathways

They exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . Their antimicrobial action is achieved by inhibiting cytoplasmic Mur ligases , which are involved in the synthesis of peptidoglycan, a major component of bacterial cell walls .

Pharmacokinetics

Compounds with similar structures, such as thiazolidin-2,4-dione (tzd) analogues, are known to exhibit a wide range of biological activities , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Thiazolidin-2,4-dione (tzd) analogues are known to improve insulin resistance, exhibit antimicrobial action, and scavenge reactive oxygen species (ros) .

Propiedades

IUPAC Name |

3-[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S2/c18-11-7-21-14(20)17(11)8-5-16(6-8)13(19)12-15-9-3-1-2-4-10(9)22-12/h1-4,8H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHADKFUWBJNRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2720177.png)

![N-(4-butylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2720178.png)

![3-(2-chlorobenzyl)-2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2720179.png)

![2-(4-fluorophenyl)sulfanyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2720182.png)

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2720183.png)

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2720190.png)

![(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile](/img/structure/B2720195.png)

![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2720196.png)